9-Decenenitrile
Overview
Description
9-Decenenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond.
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: this compound can be synthesized by heating a halogenoalkane, such as 9-bromodecane, with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods:
- Industrially, this compound can be produced through the hydrocyanation of 1-decene. This process involves the addition of hydrogen cyanide to the double bond of 1-decene, forming the nitrile .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized nitriles and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
9-Decenenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the production of other chemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antitumor agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 9-Decenenitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can exert biological effects .
Comparison with Similar Compounds
10-Undecenenitrile: Similar in structure but with an additional carbon atom.
1-Decanenitrile: Lacks the double bond present in 9-Decenenitrile.
Acrylonitrile: A simpler nitrile with a shorter carbon chain and a double bond.
Uniqueness:
Properties
IUPAC Name |
dec-9-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSMWILPDXXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563196 | |
Record name | Dec-9-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61549-49-3 | |
Record name | Dec-9-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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